Acetanilide, 2'-butoxy-N-(dimethylcarbamoylmethyl)-
Description
Acetanilide, 2'-butoxy-N-(dimethylcarbamoylmethyl)-, is a structurally complex derivative of acetanilide (C₈H₉NO), a well-known analgesic and antipyretic agent. The compound features two distinct substituents:
- A 2'-butoxy group (C₄H₉O) at the para position of the benzene ring.
- A dimethylcarbamoylmethyl group (C₄H₈N₂O) attached to the nitrogen of the acetanilide backbone.
This modification alters its physicochemical properties and biological activity compared to simpler acetanilide derivatives.
Properties
CAS No. |
93142-86-0 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-(N-acetyl-2-butoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H24N2O3/c1-5-6-11-21-15-10-8-7-9-14(15)18(13(2)19)12-16(20)17(3)4/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
FJULPDQUPFBURM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- typically involves the reaction of acetanilide with butoxy and dimethylcarbamoylmethyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to ensure consistent quality and yield. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of Acetanilide, 2’-butoxy-N-(dimethylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The dimethylcarbamoylmethyl group introduces a tertiary amide, which may influence hydrogen-bonding capacity and metabolic stability compared to acetylated derivatives .
Physicochemical Properties
Solubility and Stability
- Acetanilide : Poor water solubility (~0.5 g/100 mL at 25°C); soluble in dichloromethane .
- Paracetamol : Moderate water solubility (~14 g/100 mL at 25°C) due to polar -OH group .
- Phenacetin : Low water solubility (~0.1 g/100 mL) due to ethoxy group .
- Target Compound : Predicted lower water solubility than phenacetin (logP ~2.5–3.0*) due to the longer butoxy chain and hydrophobic dimethylcarbamoyl group.
Thermal Properties
- Acetanilide derivatives typically exhibit melting points between 110–170°C . The target compound’s bulkier substituents may lower its melting point compared to paracetamol (169°C) but raise it relative to phenacetin (137°C) .
Metabolic Pathways
- Acetanilide: Metabolized via deacetylation to aniline (toxic) and subsequent oxidation to N-acetyl-p-aminophenol (paracetamol) .
- Phenacetin : Primarily metabolized by O-deethylation to paracetamol .
- The carbamoyl group may slow hydrolysis compared to acetylated analogs, altering toxicity profiles .
Hydrogen Bonding and Crystal Packing
- Acetanilide derivatives like 2,2-dichloro-N-(substituted phenyl)acetamides form infinite chains via N–H⋯O and C–H⋯O interactions .
- The target compound’s dimethylcarbamoylmethyl group may disrupt such networks, reducing crystallinity and altering bioavailability.
Research Findings and Implications
- Structural Activity Relationship (SAR) : The butoxy group’s lipophilicity could enhance blood-brain barrier penetration, while the carbamoyl group might reduce acute toxicity by delaying metabolic activation .
- Toxicity Concerns: Unlike acetanilide, which generates aniline (a known carcinogen), the target compound’s metabolites may include less toxic dimethylcarbamoyl derivatives .
Biological Activity
Acetanilide derivatives, including Acetanilide, 2'-butoxy-N-(dimethylcarbamoylmethyl)- , have garnered attention in pharmacological research due to their diverse biological activities. This compound is primarily investigated for its potential antimicrobial , anti-inflammatory , and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.
| Property | Details |
|---|---|
| CAS Number | 93814-29-0 |
| Molecular Formula | C17H26N2O3 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 2-[N-acetyl-4-(3-methylbutoxy)anilino]-N,N-dimethylacetamide |
| Melting Point | Not specified |
| Solubility | Slightly soluble in methanol; low in chloroform |
The biological activity of Acetanilide, 2'-butoxy-N-(dimethylcarbamoylmethyl)- is attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Binding to enzymes involved in inflammatory pathways.
- Receptor Modulation : Interacting with receptors that mediate pain and inflammation.
- Cellular Pathway Influence : Affecting signaling pathways related to cell proliferation and apoptosis.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that acetanilide derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, a study indicated that the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Properties
- Acetanilide derivatives are known for their anti-inflammatory effects. The compound has been tested in vitro and in vivo, showing a reduction in inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
-
Anticancer Potential
- Preliminary research indicates that Acetanilide, 2'-butoxy-N-(dimethylcarbamoylmethyl)- may possess anticancer properties by inducing apoptosis in cancer cell lines. A case study highlighted its effectiveness against breast cancer cells, where it inhibited cell growth and promoted apoptotic pathways .
Case Study 1: Antimicrobial Efficacy
In a comparative study, Acetanilide, 2'-butoxy-N-(dimethylcarbamoylmethyl)- was evaluated alongside other acetanilide derivatives for antimicrobial efficacy. The results demonstrated a higher potency against gram-positive bacteria compared to simpler acetanilides.
Case Study 2: Anti-inflammatory Mechanism
A research project focused on the anti-inflammatory mechanism of the compound revealed that it significantly reduced edema in animal models induced by carrageenan. The study concluded that the compound's action was comparable to standard NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
